molecular formula C12H15BrN2O B7513267 N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide

N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7513267
M. Wt: 283.16 g/mol
InChI Key: KZIWBXZWUNMQIB-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide, also known as Brorphine, is a synthetic opioid drug that has recently gained popularity in the research community. It is a derivative of the widely used opioid drug, fentanyl, and is known for its potent analgesic effects.

Mechanism of Action

N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide acts on the opioid receptors in the brain, which are responsible for pain management. It binds to these receptors and activates them, leading to a decrease in the perception of pain. N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide also activates the reward center in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has several biochemical and physiological effects. It can cause respiratory depression, which can be life-threatening in high doses. It can also cause sedation, nausea, and vomiting. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide can lead to addiction and withdrawal symptoms, similar to other opioid drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potent analgesic effects, which can be useful in studying pain management. However, its potential for addiction and withdrawal may make it difficult to use in long-term studies. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has a high potential for abuse, which may limit its usefulness in certain research applications.

Future Directions

There are several future directions for research on N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide. One area of focus could be the development of new analgesic drugs based on the structure of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide. Another area of research could be the study of the long-term effects of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide use, including its potential for addiction and withdrawal. Additionally, researchers could investigate the role of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide in the treatment of other conditions, such as depression and anxiety.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidine, followed by the reaction of the resulting product with isobutyl chloroformate and then with hydroxylamine hydrochloride. The final product is obtained after purification through chromatography.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has several potential applications in scientific research. It can be used as a tool for studying the opioid receptors in the brain and their role in pain management. It may also be used to develop new analgesic drugs with fewer side effects than current opioid medications. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide can be used to study the mechanisms of opioid addiction and withdrawal.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-4-5-11(10(13)8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIWBXZWUNMQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide

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